molecular formula C13H15NO B1629065 4-(2-Benzofuranyl)-piperidine CAS No. 54477-05-3

4-(2-Benzofuranyl)-piperidine

Cat. No.: B1629065
CAS No.: 54477-05-3
M. Wt: 201.26 g/mol
InChI Key: PWGXETSPNUBPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Benzofuranyl)-piperidine: is a chemical compound that features a benzofuran ring attached to a piperidine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a piperidine ring further enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzofuranyl)-piperidine typically involves the construction of the benzofuran ring followed by its attachment to the piperidine moiety. Common methods for synthesizing benzofuran rings include:

  • Dehydration of phenoxyalkanone under acidic conditions
  • Dehydration of o-hydroxybenzophenone under acidic conditions
  • Decarboxylation of o-acetylphenoxyacetic acid or ester under alkaline conditions
  • Cyclization of o-hydroxybenzophenone

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve scalable processes such as:

Chemical Reactions Analysis

Types of Reactions: 4-(2-Benzofuranyl)-piperidine can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols.

Comparison with Similar Compounds

Uniqueness: 4-(2-Benzofuranyl)-piperidine is unique due to the combination of the benzofuran and piperidine rings, which imparts distinct pharmacological properties. The presence of the piperidine ring can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic efficacy .

Properties

CAS No.

54477-05-3

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)piperidine

InChI

InChI=1S/C13H15NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2

InChI Key

PWGXETSPNUBPGV-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC3=CC=CC=C3O2

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.